2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-8-18-23-24-20-21(28)25(16-11-6-7-12-17(16)26(18)20)13-19(27)22-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSYPCAVNGIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted compounds with different functional groups .
Scientific Research Applications
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
- Core Differences : The triazole ring substituent is methyl (vs. propyl in the target compound), and the acetamide aryl group is 4-chlorophenyl (vs. o-tolyl).
- Molecular Properties: Molecular formula = C₁₈H₁₄ClN₅O₂, molecular weight = 367.79 g/mol.
- Analytical Data : ChemSpider ID 29032634; HRMS data confirms structural integrity .
N-(3-Methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Core Similarities: Shares the 1-propyl-triazoloquinoxaline core but differs in the acetamide aryl group (meta-methylphenyl vs. ortho-methylphenyl).
- Impact of Substituent Position : The ortho-methyl group in the target compound may induce steric hindrance, altering pharmacokinetics compared to the meta isomer .
2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
- Substituent Variations : The triazole substituent is isopropyl (bulkier than propyl), and the aryl group is para-methylphenyl.
- Physicochemical Implications : The isopropyl group may enhance lipophilicity (logP), while the para-methylphenyl group offers symmetric electronic effects, contrasting with the steric and electronic asymmetry of o-tolyl .
Indazoloquinoxaline Derivatives (Structural Cousins)
- Key Observations :
Physicochemical and Pharmacokinetic Comparison
- Critical Notes: The o-tolyl group’s ortho-methyl substitution may reduce metabolic stability compared to para-substituted analogs due to increased cytochrome P450 interaction . Propyl vs.
Biological Activity
The compound 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
The compound features a triazoloquinoxaline core , which is known for its pharmacological properties. The synthesis typically involves several steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The acetamide and o-tolyl groups are added through nucleophilic substitutions and acylation reactions.
Antimicrobial Properties
Research indicates that compounds within the triazoloquinoxaline class exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- A specific study reported that modifications in the quinoxaline structure could enhance antibacterial efficacy against Mycobacterium tuberculosis, achieving inhibition rates of up to 100% .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines:
- A study highlighted that certain triazoloquinoxaline derivatives reduced cell viability in A375 melanoma cells by as much as 94% at a concentration of 10 µM .
- The structure-activity relationship (SAR) studies suggest that modifications to the triazoloquinoxaline core can significantly influence cytotoxicity and selectivity against cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The compound has shown affinity for adenosine receptors, particularly the A3 subtype. This interaction can modulate cellular signaling pathways involved in inflammation and cancer progression .
- Enzyme Inhibition : It can inhibit enzymes critical for cellular metabolism and proliferation, leading to reduced tumor growth and enhanced antimicrobial effects.
Data Tables
| Biological Activity | Test System | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Varies | Up to 100% inhibition against M. tuberculosis |
| Anticancer | A375 melanoma cells | 10 µM | 94% reduction in cell viability |
| Receptor Binding | Adenosine receptors | N/A | High affinity for A3 receptor |
Case Studies
- Antimicrobial Efficacy : In a comparative study, various derivatives were tested against multiple bacterial strains. The results indicated that modifications enhancing lipophilicity improved membrane penetration, thereby increasing antimicrobial activity.
- Anticancer Screening : A series of derivatives were synthesized and screened against A375 cells. The most potent derivative exhibited an EC50 value of approximately 3 µM , demonstrating significant promise for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
